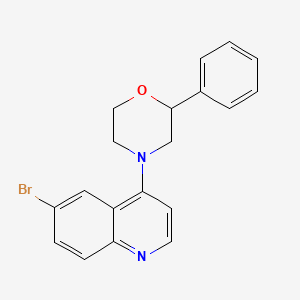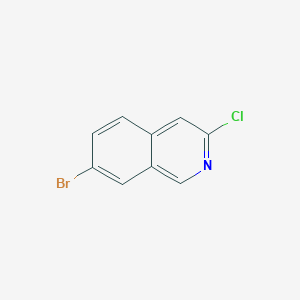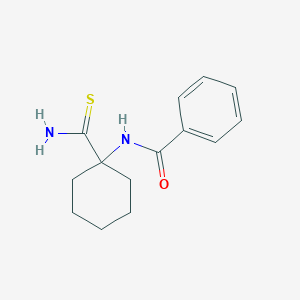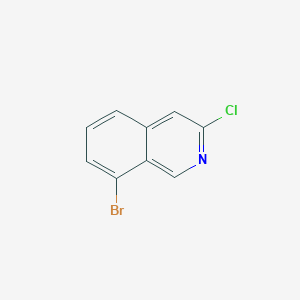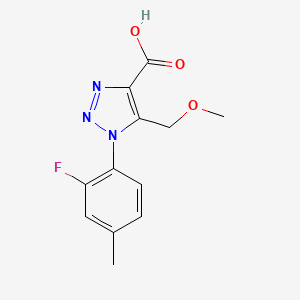![molecular formula C10H20N2O B1373871 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1339164-60-1](/img/structure/B1373871.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one” is a nitrogen-containing heterocycle. The pyrrolidine ring in this compound is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The structure of the compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions. The influence of steric factors on biological activity is investigated, along with the structure-activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.28 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Organocatalysis
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one and its derivatives have applications in organocatalysis. For example, a study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a compound structurally related to 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one, revealed its effectiveness in catalyzing asymmetric Michael addition reactions. This organocatalyst achieved good to high yields and excellent enantioselectivities, indicating its potential for stereoselective organic synthesis (Cui Yan-fang, 2008).
Synthesis of Key Intermediates
Compounds like 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one serve as key intermediates in the synthesis of other significant compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related compound, is integral in the preparation of premafloxacin, an antibiotic for veterinary pathogens. This indicates the role of such compounds in synthesizing drugs with veterinary applications (T. Fleck et al., 2003).
Antibacterial Activity
Derivatives of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one have been explored for their antibacterial properties. A series of novel 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones with pyrrolidin-1-yl substituents at the C-7 position demonstrated potent antibacterial activity against pathogens like MRSA and penicillin-resistant Streptococcus pneumoniae (H. Inagaki et al., 2003).
Pharmaceutical and Medicinal Applications
Several derivatives of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one have potential pharmaceutical and medicinal applications. For example, 2-Amino-3-(purin-9-yl)propanoic acids substituted with pyrrolidin-1-yl groups, closely related to the compound , showed significant immunomodulatory properties, enhancing the secretion of chemokines and augmenting NO biosynthesis (P. Doláková et al., 2005).
Synthesis of Conducting Polymers
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one and its analogs are used in the synthesis of conducting polymers. Aminomethylation of pyrrole derivatives followed by reaction with iodomethane yielded compounds that were utilized in creating new conducting polymers, highlighting the compound's relevance in material science (I. Kim & R. L. Elsenbaumer, 1998).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Further modifications and investigations are needed to explore how the chiral moiety influences the biological activity of these compounds .
Propiedades
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFLJEADWWWFGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

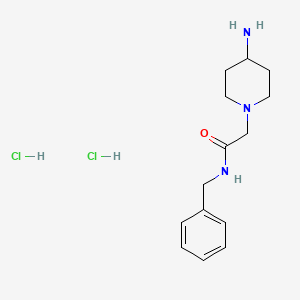

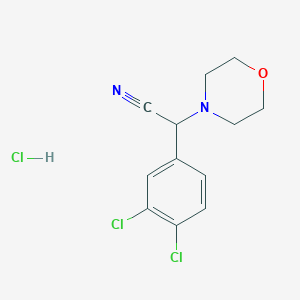

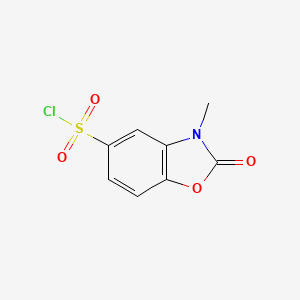
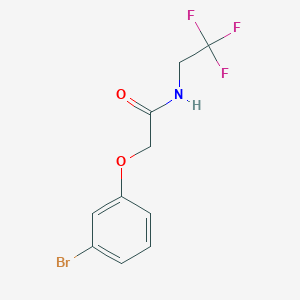
carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
